Z-Thr(tBu)-OSU

Description

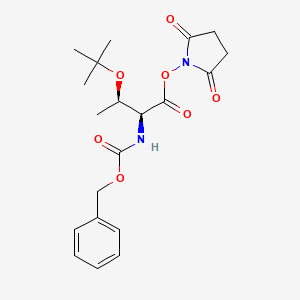

Z-Thr(tBu)-OSU (benzyloxycarbonyl-O-tert-butyl-threonine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. This compound features two protective groups: the Z-group (benzyloxycarbonyl) for amine protection and the tert-butyl (tBu) group for side-chain hydroxyl protection in threonine. Its molecular formula is C₂₀H₂₆N₂O₇, with a molecular weight of 406.43 g/mol and a purity of ≥99% .

Synthesis of this compound involves reacting the p-nitrophenyl ester of Z-Thr with isobutene in the presence of concentrated H₂SO₄, followed by purification to yield a yellow crystalline product with a melting point of 55–56.5°C . The tert-butyl group enhances steric protection of the hydroxyl group, reducing side reactions during peptide coupling. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for constructing complex peptides with high fidelity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWPEOOTKFCGI-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(tBu)-OSU typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine. This forms O-tert-butyl-L-threonine.

Protection of the Amino Group: The amino group of O-tert-butyl-L-threonine is then protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) to form N-benzyloxycarbonyl-O-tert-butyl-L-threonine.

Activation of the Carboxyl Group: The carboxyl group of N-benzyloxycarbonyl-O-tert-butyl-L-threonine is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Large-scale protection of the hydroxyl and amino groups.

- Efficient activation of the carboxyl group.

- Purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Z-Thr(tBu)-OSU undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines, leading to the formation of peptide bonds.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of N-benzyloxycarbonyl-O-tert-butyl-L-threonine and N-hydroxysuccinimide.

Common Reagents and Conditions:

Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

Bases: Triethylamine or other organic bases are used to neutralize the reaction medium.

Solvents: Organic solvents such as dichloromethane or dimethylformamide are used to dissolve the reactants and facilitate the reaction.

Major Products:

Peptides: The primary product formed from the substitution reactions of this compound is peptides, where the threonine residue is incorporated into the peptide chain.

N-Hydroxysuccinimide: A byproduct of the substitution reaction.

Scientific Research Applications

Chemistry: Z-Thr(tBu)-OSU is widely used in peptide synthesis as a protecting group for threonine. It helps in the stepwise assembly of peptides by preventing side reactions involving the hydroxyl group of threonine.

Biology: In biological research, this compound is used to synthesize peptides that are used as substrates or inhibitors in enzymatic studies. These peptides help in understanding the role of threonine residues in protein function.

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering therapeutic benefits.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the efficient and high-yield production of peptides with threonine residues.

Mechanism of Action

Mechanism: Z-Thr(tBu)-OSU acts by protecting the hydroxyl group of threonine during peptide synthesis. The N-hydroxysuccinimide ester group facilitates the formation of peptide bonds by acting as a leaving group in nucleophilic substitution reactions.

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of amino acids or peptides. The compound facilitates the formation of peptide bonds, which are crucial in the assembly of peptides and proteins.

Comparison with Similar Compounds

Solubility and Reactivity

- The Z-group in this compound provides moderate solubility in polar aprotic solvents (e.g., DMF, DCM), whereas Fmoc-Tyr(tBu)-OH exhibits lower solubility due to the hydrophobic Fmoc group, requiring additives like HOBt for activation .

- Z-Arg(d, co-Z₂)-OSU shows exceptional reactivity (86% fragment yield) despite its bulky dual Z-groups, likely due to the electron-withdrawing nature of the Z-group enhancing electrophilicity of the carbonyl carbon .

Thermal Stability

- This compound has a lower melting point (55–56.5°C ) compared to Z-Glu(OtBu)-OSU (146–148°C ) and Z-Lys(BOC)-OSU (147–149°C ), reflecting differences in crystallinity and intermolecular hydrogen bonding .

Limitations and Trade-offs

- While this compound is highly efficient in fragment coupling, the Z-group requires harsh acidic conditions (e.g., HBr/AcOH) for removal, which may degrade acid-sensitive peptides. In contrast, Fmoc-Tyr(tBu)-OH allows milder deprotection (piperidine) but is incompatible with base-sensitive residues .

- Z-Arg(d, co-Z₂)-OSU ’s high reactivity comes at the cost of increased steric bulk, limiting its use in synthesizing peptides with adjacent sterically hindered residues .

Biological Activity

Z-Thr(tBu)-OSU (Z-L-threonine tert-butyl ester N-hydroxysuccinimide ester) is a compound of interest in biochemical research, particularly in the context of peptide synthesis and drug development. This article reviews its biological activity, synthesis, and applications based on diverse sources.

1. Overview of this compound

This compound is primarily utilized as a coupling reagent in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the threonine side chain enhances the stability and solubility of the amino acid during synthesis. The N-hydroxysuccinimide (NHS) ester functionality allows for efficient coupling with amines, facilitating the formation of peptide bonds.

The synthesis of this compound involves the protection of threonine with a tert-butyl group followed by the formation of the NHS ester. The mechanism typically includes:

- Protection : Threonine is protected using tert-butyl chloroformate.

- Activation : The protected threonine is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form this compound.

This compound can be used to couple with various nucleophiles, including amino acids and peptides, enhancing the efficiency of peptide synthesis.

3.1 Peptide Coupling Efficiency

This compound has been shown to exhibit high efficiency in peptide coupling reactions. Studies indicate that it can facilitate the formation of peptides with minimal side reactions, which is critical for maintaining the integrity of sensitive sequences. For example, it has been used effectively to synthesize biologically active peptides such as GnRH analogs, demonstrating its utility in producing compounds with significant pharmacological activities .

3.2 Case Studies

Several case studies highlight the biological relevance of peptides synthesized using this compound:

- GnRH Analog Synthesis : In research focusing on gonadotropin-releasing hormone (GnRH) analogs, this compound was employed to couple various amino acids, resulting in potent agonists that exhibited enhanced receptor binding and biological activity compared to their natural counterparts .

- Antimicrobial Peptides : Another study investigated the use of this compound in synthesizing antimicrobial peptides. The resulting peptides demonstrated significant antibacterial activity against resistant strains, showcasing the potential for therapeutic applications .

4. Comparative Biological Activity Table

5. Conclusion

This compound serves as a valuable tool in peptide synthesis, particularly due to its efficiency and effectiveness in forming biologically active compounds. Its role in synthesizing potent analogs for therapeutic applications underscores its importance in medicinal chemistry and biochemistry.

Further research into optimizing its use and exploring new applications will likely enhance its utility in drug development and biochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.